molecular formula C23H20N2O7S B2589441 Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 441292-29-1

Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2589441
CAS No.: 441292-29-1
M. Wt: 468.48
InChI Key: TXEGRPJKAVENBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an isopropyl group, a methyl group, a nitrophenylsulfonamido group, and a naphtho[1,2-b]furan-3-carboxylate group . These groups could potentially give the compound a variety of chemical and physical properties.


Molecular Structure Analysis

The molecular formula of this compound is C23H20N2O7S . It has a molar mass of 468.479 Da and a monoisotopic mass of 468.099121 Da . The presence of different functional groups in the molecule would influence its overall shape and properties.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the nitro group could potentially undergo reduction reactions, and the carboxylate group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would depend on the polarity of its molecules, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on furan derivatives, including naphtho[1,2-b]furan, focuses on exploring the synthesis routes and chemical reactivity of these compounds. The study by Horaguchi et al. (1986) on the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans from 8-oxo-5,6,7,8-tetrahydro-1-naphthyloxyacetic acids demonstrates the influence of various substituents on the yield and product distribution of furan derivatives (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986). Such studies are crucial for understanding the synthesis of complex molecules like "Isopropyl 2-methyl-5-(3-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate," potentially aiding in the development of novel synthetic strategies and the exploration of reactivity patterns.

Pharmacological Applications

Compounds structurally related to naphtho[1,2-b]furan derivatives have been explored for their pharmacological properties. Vagdevi et al. (2001) synthesized novel biheterocyclic compounds based on naphtho[2,1-b]furan and evaluated them for antibacterial, antifungal, anthelmintic, and analgesic activities, revealing significant antimicrobial and analgesic potentials in some derivatives (Vagdevi, Latha, Vaidya, Kumar, & Pai, 2001). This suggests that derivatives of naphtho[1,2-b]furan, such as "this compound," could be explored for similar biological activities, contributing to the development of new pharmacological agents.

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S/c1-13(2)31-23(26)21-14(3)32-22-18-10-5-4-9-17(18)20(12-19(21)22)24-33(29,30)16-8-6-7-15(11-16)25(27)28/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGRPJKAVENBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.